molecular formula C21H18FN3O2 B10969964 N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide

N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide

Cat. No.: B10969964
M. Wt: 363.4 g/mol
InChI Key: LHSMNGWVXLRSAZ-UHFFFAOYSA-N
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Description

N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a carbamoyl group attached to a benzamide core. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide typically involves the condensation of 4-fluorophenyl isocyanate with N-benzyl-3-aminobenzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-{[(4-fluorophenyl)carbamoyl]amino}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H18FN3O2

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzyl-3-[(4-fluorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C21H18FN3O2/c22-17-9-11-18(12-10-17)24-21(27)25-19-8-4-7-16(13-19)20(26)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,26)(H2,24,25,27)

InChI Key

LHSMNGWVXLRSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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